molecular formula C22H22O6 B11085187 4-(1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)-2-methoxyphenyl acetate

4-(1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)-2-methoxyphenyl acetate

Cat. No.: B11085187
M. Wt: 382.4 g/mol
InChI Key: XGONOHNMOYVYDY-UHFFFAOYSA-N
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Description

4-(1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)-2-methoxyphenyl acetate is a complex organic compound that belongs to the class of xanthenes Xanthenes are known for their diverse biological activities and are often used in the synthesis of dyes, pharmaceuticals, and other industrial chemicals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)-2-methoxyphenyl acetate typically involves a multi-step process. One common method includes the following steps:

    Formation of the Xanthene Core: The xanthene core can be synthesized through a cyclization reaction involving dimedone (5,5-dimethyl-1,3-cyclohexanedione) and an aromatic aldehyde. This reaction is often catalyzed by an acid such as p-toluenesulfonic acid in a solvent like ethanol.

    Functionalization: The xanthene core is then functionalized by introducing the methoxy and acetate groups. This can be achieved through a series of substitution reactions, where the appropriate reagents are used to replace hydrogen atoms on the aromatic ring with methoxy and acetate groups.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and solvents are carefully chosen to optimize reaction conditions, and purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-(1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)-2-methoxyphenyl acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional oxygen-containing functional groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and biological activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under various conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

4-(1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)-2-methoxyphenyl acetate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and dyes.

    Biology: The compound’s biological activity makes it a candidate for studies on enzyme inhibition, antimicrobial properties, and anticancer activity.

    Medicine: Potential therapeutic applications include its use as an anti-inflammatory or anticancer agent.

    Industry: It is used in the production of dyes and pigments due to its stable and vibrant color properties.

Mechanism of Action

The mechanism by which 4-(1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)-2-methoxyphenyl acetate exerts its effects involves interactions with various molecular targets. These may include:

    Enzymes: The compound can inhibit or activate specific enzymes, altering metabolic pathways.

    Receptors: It may bind to cellular receptors, triggering signaling cascades that lead to biological effects.

    DNA/RNA: The compound could interact with genetic material, influencing gene expression and cellular function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 4-(1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)-2-methoxyphenyl acetate stands out due to its specific functional groups, which confer unique chemical reactivity and biological activity. The presence of the methoxy and acetate groups enhances its solubility and potential for diverse applications in research and industry.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique properties

Properties

Molecular Formula

C22H22O6

Molecular Weight

382.4 g/mol

IUPAC Name

[4-(1,8-dioxo-3,4,5,6,7,9-hexahydro-2H-xanthen-9-yl)-2-methoxyphenyl] acetate

InChI

InChI=1S/C22H22O6/c1-12(23)27-16-10-9-13(11-19(16)26-2)20-21-14(24)5-3-7-17(21)28-18-8-4-6-15(25)22(18)20/h9-11,20H,3-8H2,1-2H3

InChI Key

XGONOHNMOYVYDY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1)C2C3=C(CCCC3=O)OC4=C2C(=O)CCC4)OC

Origin of Product

United States

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